molecular formula C20H24N2 B3535328 2-(2,2-dimethylpropyl)-1-(2-phenylethyl)-1H-benzimidazole

2-(2,2-dimethylpropyl)-1-(2-phenylethyl)-1H-benzimidazole

Cat. No.: B3535328
M. Wt: 292.4 g/mol
InChI Key: QZRYDNKAWBIJHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,2-dimethylpropyl)-1-(2-phenylethyl)-1H-benzimidazole, also known as DMXB-A, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have unique biochemical and physiological effects, which make it a valuable tool for investigating various biological processes. In

Scientific Research Applications

2-(2,2-dimethylpropyl)-1-(2-phenylethyl)-1H-benzimidazole has been found to have numerous applications in scientific research. One of the most significant applications is in the study of Alzheimer's disease. This compound has been shown to improve cognitive function in animal models of Alzheimer's disease, and it has been suggested that it may be a potential therapeutic agent for the treatment of this disease. This compound has also been studied for its potential use in the treatment of schizophrenia, depression, and anxiety disorders.

Mechanism of Action

The exact mechanism of action of 2-(2,2-dimethylpropyl)-1-(2-phenylethyl)-1H-benzimidazole is not fully understood, but it is believed to act on nicotinic acetylcholine receptors (nAChRs). This compound is a selective agonist of the α7 nAChR subtype, which is involved in various physiological processes, including learning and memory. Activation of the α7 nAChR subtype by this compound leads to the release of various neurotransmitters, including acetylcholine, dopamine, and glutamate, which are involved in cognitive processes.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to improve cognitive function, reduce inflammation, and enhance neuroprotection. This compound has also been found to have analgesic effects, suggesting that it may be a potential therapeutic agent for the treatment of chronic pain.

Advantages and Limitations for Lab Experiments

2-(2,2-dimethylpropyl)-1-(2-phenylethyl)-1H-benzimidazole has several advantages for lab experiments. It is a highly selective agonist of the α7 nAChR subtype, which makes it a valuable tool for investigating the role of this receptor in various physiological processes. This compound is also relatively stable and has low toxicity, making it suitable for use in in vivo experiments. However, this compound is relatively expensive, which may limit its use in some experiments.

Future Directions

There are several future directions for research on 2-(2,2-dimethylpropyl)-1-(2-phenylethyl)-1H-benzimidazole. One area of interest is the potential use of this compound in the treatment of Alzheimer's disease. Further studies are needed to determine the efficacy of this compound in treating this disease and to investigate the underlying mechanisms of action. Another area of interest is the potential use of this compound in the treatment of chronic pain. Further studies are needed to determine the analgesic effects of this compound and to investigate the underlying mechanisms of action. Additionally, more research is needed to explore the potential use of this compound in the treatment of other neurological disorders, such as schizophrenia, depression, and anxiety disorders.

Properties

IUPAC Name

2-(2,2-dimethylpropyl)-1-(2-phenylethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2/c1-20(2,3)15-19-21-17-11-7-8-12-18(17)22(19)14-13-16-9-5-4-6-10-16/h4-12H,13-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZRYDNKAWBIJHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC1=NC2=CC=CC=C2N1CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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